N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O3 and its molecular weight is 387.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 387.0785972 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Applications
Cardiac and Neuroprotective Properties
Compounds related to N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide have been investigated for their potential pharmacological benefits, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. An example includes the synthesis and activity analysis of pyridazino(4,5-b)indole-1-acetamide compounds, showcasing their versatility in drug development for various therapeutic areas (Habernickel, 2002).
Anti-inflammatory and Analgesic Effects
Some novel 2-pyrazoline analogues have shown potent anti-inflammatory effects mediated by inhibition of phospholipase A2. Crystallographic, in silico docking, and QSAR analysis of these compounds have indicated their potential as next-generation nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).
Materials Science Applications
Photovoltaic Efficiency and Light Harvesting
Spectroscopic and quantum mechanical studies have been conducted on benzothiazolinone acetamide analogs, demonstrating their utility in photovoltaic cells as photosensitizers due to their good light harvesting efficiency. This research highlights the compound's potential in enhancing the performance of dye-sensitized solar cells (DSSCs) (Mary et al., 2020).
Environmental Science Applications
Herbicide Activity and Soil Interaction
Research into the environmental behavior of chloroacetamide herbicides and their metabolites provides insights into the interactions with soil and water ecosystems. This includes studies on the reception and activity of acetochlor and related compounds in soil, affected by factors such as wheat straw coverage and irrigation, highlighting their environmental fate and impact (Banks & Robinson, 1986).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3/c1-27-17-10-13(21)4-7-15(17)16-8-9-19(26)24(23-16)11-18(25)22-14-5-2-12(20)3-6-14/h2-10H,11H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMWDDBIVAFWNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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